molecular formula C23H20ClF3N4O B11809154 4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

Cat. No.: B11809154
M. Wt: 460.9 g/mol
InChI Key: OXNSTMUHYOXXJR-MUXKCCDJSA-N
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Description

Molecular Formula: C₂₁H₁₇ClF₃N₃O
Molecular Weight: 419.83 g/mol
Key Structural Features:

  • A pyridine ring substituted with dimethylamino (-N(CH₃)₂) and trifluoromethyl (-CF₃) groups at positions 6 and 4, respectively.
  • A phenyl group at position 2 of the pyridine, linked to a benzamide moiety via a methylideneamino (-N=CH-) bridge in the Z-configuration.
  • A chloro (-Cl) substituent at position 4 of the benzamide ring.

This compound’s stereoelectronic profile is defined by the electron-donating dimethylamino group, the electron-withdrawing trifluoromethyl group, and the rigid Z-configuration of the imine bridge.

Properties

Molecular Formula

C23H20ClF3N4O

Molecular Weight

460.9 g/mol

IUPAC Name

4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide

InChI

InChI=1S/C23H20ClF3N4O/c1-30(2)21-13-18(23(25,26)27)12-20(29-21)17-6-4-5-15(11-17)14-28-31(3)22(32)16-7-9-19(24)10-8-16/h4-14H,1-3H3/b28-14-

InChI Key

OXNSTMUHYOXXJR-MUXKCCDJSA-N

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N\N(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with substituents such as dimethylamino and trifluoromethyl groups can be synthesized through a series of reactions involving halogenation, nitration, and reduction.

    Benzylidene Formation: The benzylidene moiety is formed by the condensation of an aldehyde with a hydrazine derivative.

    Final Coupling: The final step involves coupling the pyridine derivative with the benzylidene derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent, such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic effects. For example, they could be investigated as potential anticancer agents or antimicrobial compounds.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

4-Chloro-N-(6-Chloro-4-(Trifluoromethyl)Pyridin-2-Yl)-N-Methylbenzamide (CAS 1311279-81-8)

Molecular Formula : C₁₅H₁₀Cl₂F₃N₂O
Key Differences :

  • Lacks the dimethylamino group on the pyridine ring.
  • Replaces the methylideneamino-phenyl bridge with a direct N-methylbenzamide linkage.
  • Contains an additional chloro group at position 6 of the pyridine.

Implications :

  • Higher lipophilicity from the second chloro group may enhance membrane permeability but increase metabolic stability risks .

N-(4-Chloro-Phenyl)-4-(6-Methyl-4-Trifluoromethyl-Pyridin-2-Yl)-Benzamide (CAS 1311278-25-7)

Molecular Formula : C₂₀H₁₄ClF₃N₂O
Key Differences :

  • Substitutes the dimethylamino group with a methyl group at position 6 of the pyridine.
  • Lacks the methylideneamino bridge, instead connecting the pyridine and benzamide via a single bond.

Implications :

  • Simpler structure may improve synthetic accessibility but limit conformational rigidity .

3-Chloro-N-[4-(2-Pyrimidinylsulfamoyl)Phenyl]Benzamide

Molecular Formula : C₁₇H₁₂ClN₄O₃S
Key Differences :

  • Replaces the pyridine ring with a pyrimidine sulfonamide group.
  • Retains the chloro-substituted benzamide but introduces a sulfamoyl linker .

Implications :

  • The sulfonamide group enhances solubility but may introduce metabolic liabilities (e.g., hydrolysis).

N-[5-Chloro-2-(1,2,4-Triazol-1-Yl)Phenyl]-3-Methyl-2-Nitrobenzamide

Molecular Formula : C₁₇H₁₃ClN₄O₃
Key Differences :

  • Incorporates a triazole ring and nitro group instead of pyridine and trifluoromethyl substituents.

Implications :

  • Triazole’s hydrogen-bonding capacity may enhance target selectivity but reduce metabolic stability .

Structural and Functional Analysis Table

Compound Name Pyridine Substituents Bridge Type Benzamide Substituents Key Properties
Target Compound 6-(Dimethylamino), 4-(CF₃) Z-Methylideneamino 4-Cl High basicity, moderate lipophilicity, rigid conformation
CAS 1311279-81-8 6-Cl, 4-(CF₃) Direct N-methylamide 4-Cl High lipophilicity, low solubility
CAS 1311278-25-7 6-Me, 4-(CF₃) Direct bond 4-Cl Moderate solubility, steric hindrance
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide Pyrimidine sulfonamide Sulfamoyl 3-Cl High solubility, metabolic instability

Biological Activity

4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological properties. The key structural components include:

  • A chloro substituent on the aromatic ring.
  • A dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.
  • A trifluoromethyl group that may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein Kinases : It has been suggested that the compound may exhibit inhibitory activity against certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
  • Receptor Binding : The compound's structure suggests potential binding affinity to various receptors, including those involved in neurotransmission.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against several cancer cell lines. Key findings include:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis, as evidenced by Annexin V staining.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
A5498.7Cell cycle arrest

In Vivo Studies

Preclinical studies in murine models have further elucidated the biological activity of this compound:

  • Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor volume in xenograft models.
  • Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

  • Breast Cancer Research : A study investigated the effects of the compound on MCF-7 cells, revealing that it not only inhibited cell growth but also modulated key signaling pathways associated with estrogen receptor signaling.
  • Lung Cancer Models : Another investigation focused on A549 cells, demonstrating that the compound induced apoptosis through activation of caspase pathways, suggesting a mechanism for its anticancer effects.

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